Sinapoyl malate

Photochemistry Ultrafast spectroscopy Sunscreen development

Sinapoyl malate (CAS 92344-58-6) is the only sinapate ester combining broad UV-B shielding with 1,459 mg/L aqueous solubility and a 2.6-year hydrolytic half-life at pH 8—properties absent in sinapic acid, sinapine, or feruloyl malate. Its cis-photoproduct retains photoprotective efficacy, ensuring sustained performance under solar irradiation. This non-endocrine-disruptive, bio-based molecule is essential for aqueous sunscreen formulation, plant photobiology research, and agrochemical UV/cold-stress mitigation. Available in 100–250 mg research quantities with global shipping.

Molecular Formula C15H16O9
Molecular Weight 340.28 g/mol
CAS No. 92344-58-6
Cat. No. B3179136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSinapoyl malate
CAS92344-58-6
Synonyms2-O-sinapoyl-L-malate
2-O-sinapoylmalate
sinapoyl malate
Molecular FormulaC15H16O9
Molecular Weight340.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O
InChIInChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+
InChIKeyDUDGAPSRYCQPBG-UFFNRZRYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sinapoyl Malate (CAS 92344-58-6): A Natural Plant Sunscreen Hydroxycinnamate Ester for UV Protection Research


Sinapoyl malate (CAS 92344-58-6) is a naturally occurring phenylpropanoid metabolite belonging to the class of hydroxycinnamic acid esters. It is predominantly found in plants of the Brassicaceae family, where it serves as a key UV-B photoprotectant in vegetative tissues [1]. Structurally, it comprises a sinapic acid moiety esterified to L-malic acid, conferring both UV-absorbing chromophoric properties and significant water solubility . Its biosynthesis proceeds via sinapoylglucose:L-malate sinapoyltransferase (SMT), a serine carboxypeptidase-like acyltransferase [2].

Why Sinapoyl Malate Cannot Be Replaced by Generic Sinapate Esters or Hydroxycinnamic Acids


Despite sharing a common sinapoyl chromophore, sinapoyl malate exhibits photophysical and physicochemical properties that are not replicated by structurally related sinapate esters (e.g., sinapine) or the parent hydroxycinnamic acid (sinapic acid). Its conjugated malate side chain uniquely modulates excited-state dynamics, UV absorption bandwidth, aqueous stability, and formulation compatibility [1]. Consequently, substituting sinapoyl malate with sinapic acid, sinapine, or feruloyl malate in research or industrial applications risks compromising UV-B photoprotective efficacy, photostability, and water-based formulation performance [2]. The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiation of Sinapoyl Malate (CAS 92344-58-6) Against Comparators


Ultrafast Photoprotective Deactivation Kinetics of Sinapoyl Malate vs. Sinapic Acid

Sinapoyl malate undergoes trans-cis photoisomerization with a deactivation time constant of ∼20–30 ps, effectively dissipating absorbed UV energy as heat [1]. While sinapic acid relaxes on a similar timescale (tens of picoseconds), its cis-photoproduct exhibits drastically reduced UV absorption, compromising sustained photoprotection [2]. In contrast, the cis-photoproduct of sinapoyl malate retains strong UV absorption, enabling continuous shielding under prolonged irradiation [2].

Photochemistry Ultrafast spectroscopy Sunscreen development

UV Absorption Spectral Broadening of Sinapoyl Malate vs. Sinapic Acid

Under jet-cooled, isolated gas-phase conditions, sinapoyl malate exhibits a large, broad UV absorption spectrum with minimal resolved vibronic structure [1]. In direct contrast, sinapic acid displays a sharp spectrum with well-resolved vibronic features characteristic of a typical aromatic ππ* transition [1]. This spectral broadening in sinapoyl malate reflects its enhanced capability as a broadband UV-B sunscreen.

Spectroscopy UV filtering Material characterization

Aqueous Chemical Stability of Sinapoyl Malate vs. Sinapine

Sinapoyl malate demonstrates substantial hydrolytic stability under mildly alkaline conditions, with a predicted base-catalyzed hydrolysis half-life of 2.579 years at pH 8 and 25°C . By comparison, the structurally related sinapate ester sinapine is known to undergo rapid enzymatic hydrolysis by sinapine esterase in planta, with transgenic overexpression achieving 90–99% sinapine reduction . While direct aqueous half-life data for sinapine is unavailable, its susceptibility to enzymatic cleavage contrasts sharply with the robust chemical stability of sinapoyl malate.

Stability Formulation science Hydrolysis

Water Solubility of Sinapoyl Malate vs. Synthetic UV Filter Avobenzone

Sinapoyl malate possesses an estimated water solubility of 1459 mg/L at 25°C . This high aqueous solubility, attributed to its free carboxylic acid groups, starkly contrasts with the extreme hydrophobicity of widely used synthetic UV filters such as avobenzone, which exhibits a water solubility of approximately 0.01 mg/L [1]. The ~145,900-fold difference in solubility directly impacts formulation strategies and environmental fate profiles.

Formulation Solubility Cosmetic science

In Vivo UV-B Protective Role of Sinapoyl Malate in Arabidopsis vs. Feruloyl Malate

In Arabidopsis thaliana, sinapoyl malate is the predominant UV-B screening metabolite in vegetative tissues. Knockout mutants of cinnamoyl-CoA reductase 1 (CCR1) exhibit a 3- to 4-fold reduction in sinapoyl malate content relative to wild-type controls [1]. Concomitantly, these mutants accumulate feruloyl malate, a related hydroxycinnamate ester, indicating a metabolic shift but not full functional compensation [1]. The substantial depletion of sinapoyl malate correlates with impaired UV-B protection in the mutants.

Plant biology UV stress Metabolic engineering

High-Value Application Scenarios for Sinapoyl Malate (CAS 92344-58-6) Based on Differentiated Evidence


Development of Bio-Based, Water-Soluble Sunscreen Formulations

The high water solubility of sinapoyl malate (1459 mg/L) enables its direct incorporation into aqueous cosmetic products such as lotions, sprays, and gels without organic co-solvents . Its broad UV absorption profile and retention of photoprotective capacity by the cis-photoproduct provide sustained UV-B shielding, distinguishing it from sinapic acid and hydrophobic synthetic filters like avobenzone [1][2].

Plant Photobiology and UV Stress Response Studies

Sinapoyl malate serves as the primary biomarker for UV-B tolerance in Brassicaceae model systems. Quantitative analysis of sinapoyl malate depletion (e.g., 3–4 fold reduction in ccr1 mutants) is essential for characterizing phenylpropanoid pathway perturbations and assessing genetic or environmental effects on UV protection [3].

Green Chemistry Synthesis of Photostable UV Filters

The two-step, sustainable synthetic route to sinapoyl malate and its analogues offers a platform for producing non-endocrine-disruptive, bio-based UV filters [4]. The compound's intrinsic hydrolytic stability (half-life 2.6 years at pH 8) ensures long-term stability of the active ingredient during manufacturing and storage, a property not shared by more labile sinapate esters like sinapine .

Agricultural Photomolecular Heater and UV Protectant Formulations

Sinapoyl malate's dual role as a UV filter and molecular heater in plants makes it a candidate for agrochemical formulations aimed at mitigating cold stress and UV damage in crops. Its water solubility facilitates foliar application, while its photostable cis-photoproduct ensures prolonged activity under solar irradiation [1][4].

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